N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzene-1-sulfonamide
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Description
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzene-1-sulfonamide is a useful research compound. Its molecular formula is C19H22N2O5S and its molecular weight is 390.45. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Chemical Reactions
Diels–Alder Reactions : N-Tosyl- and N-alkylidene-sulfonyl substituted 1,4-dihydro-2H-3,1-benzoxazin-2-ones undergo thermal carbon dioxide extrusion leading to aza-ortho-xylylenes, which can be trapped by electron-poor ethylenic and acetylenic dienophiles to give tetrahydroquinoline derivatives. This process demonstrates the compound's role in facilitating complex organic reactions, leading to the creation of tricyclic compounds and illustrating its importance in synthetic organic chemistry (Consonni et al., 1996).
Enzyme Inhibition for Therapeutic Applications
Carbonic Anhydrase Inhibition : Isoquinolinesulfonamides inhibit human carbonic anhydrases and display selectivity toward therapeutically relevant isozymes. Structural analyses of these inhibitors binding to the enzyme provide clues for designing more selective inhibitors, which could be beneficial in treating diseases associated with specific isozymes, such as cancer and neuronal disorders (Mader et al., 2011).
Antimicrobial Applications
Antimicrobial Activity : Novel 4-{[(8-Hydroxyquinolin-5-yl)methyl]amino}benzenesulfonamide and its derivatives have been synthesized and shown to possess significantly higher antimicrobial activity against various bacterial and fungal strains compared to parent compounds. This research highlights the potential use of these compounds in developing new antimicrobial agents (Vanparia et al., 2010).
Neurological Disease Treatment
Alzheimer’s Disease Therapy : A series of sulfonamides derived from 4-methoxyphenethylamine demonstrated inhibitory effects on acetylcholinesterase, a target for Alzheimer’s disease treatment. One derivative showed acetylcholinesterase inhibitory activity comparable to Neostigmine methylsulfate, indicating potential as therapeutic agents for Alzheimer’s disease (Abbasi et al., 2018).
AMPA Receptor Antagonism
Anticonvulsant Properties : N-Acetyl-1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives were synthesized as potential noncompetitive AMPA receptor antagonists. One derivative demonstrated more potent anticonvulsant properties than talampanel, a drug investigated for epilepsy treatment, showcasing the compound's potential in developing novel antiepileptic agents (Gitto et al., 2003).
Properties
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3,4-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-13(22)21-10-4-5-14-11-15(6-8-17(14)21)20-27(23,24)16-7-9-18(25-2)19(12-16)26-3/h6-9,11-12,20H,4-5,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVEPELQRNQFWRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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